A Technical Guide to the Chemical Properties and Reactivity of Methyl 3-(5-formyl-2-furyl)benzoate
A Technical Guide to the Chemical Properties and Reactivity of Methyl 3-(5-formyl-2-furyl)benzoate
Abstract: Methyl 3-(5-formyl-2-furyl)benzoate is a multifunctional organic compound that serves as a valuable building block in synthetic and medicinal chemistry. Featuring a central furan ring—a privileged scaffold in drug discovery—this molecule is decorated with three distinct functional groups: a methyl ester, an aromatic benzoate ring, and a reactive formyl (aldehyde) group. This unique combination allows for selective chemical modifications at multiple sites, making it an ideal intermediate for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides an in-depth analysis of its chemical properties, spectroscopic profile, synthesis, reactivity, and potential applications for researchers in drug development and materials science.
Molecular Identity and Physicochemical Properties
The structural identity of a compound is the foundation of its chemical behavior. Methyl 3-(5-formyl-2-furyl)benzoate is characterized by a phenyl ring substituted with a methyl ester, which is in turn connected at its meta-position to the 2-position of a furan ring that bears a formyl group at its 5-position.
Chemical Structure
Caption: 2D structure of Methyl 3-(5-formyl-2-furyl)benzoate.
Nomenclature and Identifiers
Proper identification is critical for regulatory compliance and literature searches. The compound is systematically named based on IUPAC conventions, and its CAS number provides a unique identifier.
| Property | Value |
| Systematic IUPAC Name | methyl 3-(5-formylfuran-2-yl)benzoate |
| CAS Number | 591723-69-2[1] |
| Molecular Formula | C₁₃H₁₀O₄[1] |
| Synonyms | 3-(5-formyl-2-furyl)benzoic acid methyl ester |
Physicochemical Data
These properties are essential for planning reactions, purification, and formulation.
| Property | Value |
| Molecular Weight | 230.22 g/mol [1] |
| Physical State | Solid (Predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF); poorly soluble in water (Predicted). |
| Melting Point | Not experimentally determined in reviewed literature. |
| Boiling Point | Not experimentally determined in reviewed literature. |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. While experimental data for this specific molecule is not widely published, a predicted profile can be derived from the analysis of its functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.6 – 9.8 | Singlet (s) |
| Furan-H (position 3) | 7.2 – 7.4 | Doublet (d) |
| Furan-H (position 4) | 6.6 – 6.8 | Doublet (d) |
| Benzoate Aromatic-H | 7.5 – 8.2 | Multiplet (m) |
| Ester Methyl (-OCH₃) | 3.9 – 4.0 | Singlet (s) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon backbone and the presence of carbonyl groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | 175 – 180 |
| Ester Carbonyl (C=O) | 165 – 168 |
| Furan & Aromatic Carbons | 110 – 155 |
| Ester Methyl Carbon (-OCH₃) | 52 – 54 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch (Aldehyde) | 2820 – 2850, 2720 – 2750 |
| C=O Stretch (Aldehyde) | 1690 – 1710 |
| C=O Stretch (Ester) | 1715 – 1730 |
| C=C Stretch (Aromatic/Furan) | 1500 – 1600 |
| C-O Stretch (Ester/Furan) | 1000 – 1300 |
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation pattern. The expected molecular ion peak [M]⁺ for C₁₃H₁₀O₄ would be observed at m/z = 230.0579.
Synthesis and Purification
The construction of the biaryl linkage between the furan and benzoate rings is the key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for this transformation, valued for its mild conditions and high functional group tolerance.[2][3]
Retrosynthetic Analysis and Strategy Selection
The target molecule can be disconnected at the furan-phenyl C-C bond. This leads to two primary Suzuki coupling strategies:
-
Strategy A: Coupling of methyl 3-bromobenzoate with 5-formylfuran-2-boronic acid .
-
Strategy B: Coupling of 5-bromo-2-furaldehyde with (3-(methoxycarbonyl)phenyl)boronic acid .
Strategy B is often preferred as aryl bromides are typically stable and readily available, and the synthesis of the required phenylboronic acid is straightforward.
Synthetic Workflow: Suzuki-Miyaura Coupling
Caption: Synthetic workflow via Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure adapted from established methods for Suzuki couplings involving furan rings.[2][3]
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-furaldehyde (1.0 eq), (3-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.[4]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure Methyl 3-(5-formyl-2-furyl)benzoate.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS, comparing the data to the expected profiles (Section 2.0).
Chemical Reactivity and Derivatization Potential
The molecule's utility stems from the distinct reactivity of its functional groups, allowing for a wide range of selective transformations.
Overview of Reactive Centers
Caption: Key reactive centers on the molecule.
Reactions of the Formyl Group
The aldehyde is a highly versatile handle for molecular elaboration.
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).
-
Reduction: Selective reduction to a primary alcohol (hydroxymethyl group) can be achieved with sodium borohydride (NaBH₄), which will not reduce the ester group under standard conditions.
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields an amine.
-
Wittig Reaction: Conversion of the aldehyde to an alkene is possible using a phosphonium ylide.
-
Condensation Reactions: Can participate in aldol or Knoevenagel condensations to form larger carbon skeletons.
Reactions of the Methyl Ester Group
The ester provides another site for modification, though it is generally less reactive than the aldehyde.
-
Hydrolysis: Saponification with a base (e.g., NaOH, KOH) followed by acidic workup will yield the corresponding carboxylic acid.[5][6] This allows for differential functionalization if the aldehyde is protected first.
-
Amination/Amidation: Direct reaction with amines to form amides is possible, often requiring heat or specific catalysts.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the aldehyde to their corresponding alcohols.
Reactions Involving the Heterocyclic and Aromatic Cores
-
Furan Ring: The furan ring is an electron-rich diene and can participate in Diels-Alder reactions.[7] It is sensitive to strong acidic conditions, which can lead to ring-opening and polymerization.[8][9] Electrophilic substitution on the furan ring is possible but can be less regioselective than on the benzene ring.
-
Benzene Ring: The benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The substitution pattern will be directed by the existing groups. The ester is a deactivating meta-director, while the furan ring is an activating ortho-, para-director, leading to potentially complex substitution outcomes.
Applications in Research and Drug Development
The Furan Scaffold as a Privileged Motif
Heterocyclic compounds are cornerstones of medicinal chemistry, and the furan ring is a prominent structural motif in many clinically important drugs.[10][11] Furan derivatives exhibit a vast range of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[12][13][14] The furan ring can act as a bioisostere for a phenyl ring, offering modified steric and electronic properties that can enhance metabolic stability, receptor binding, and overall bioavailability.[10]
Role as a Versatile Synthetic Intermediate
Methyl 3-(5-formyl-2-furyl)benzoate is not typically an end-product but rather a sophisticated intermediate. Its value lies in its potential for sequential, site-selective modifications. For example, a drug development professional could:
-
Use the aldehyde group as an anchor to introduce a pharmacophore via reductive amination.
-
Hydrolyze the ester to the carboxylic acid to improve solubility or create a new attachment point for another molecular fragment.
-
Utilize both functional groups to synthesize complex macrocycles or constrained analogues for structure-activity relationship (SAR) studies.
This versatility makes it a highly attractive starting material for building libraries of diverse compounds for high-throughput screening in the search for new drug candidates.
Safety and Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed.[1] Avoid inhalation of dust or contact with skin.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and direct light.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Methyl 3-(5-formyl-2-furyl)benzoate is a compound of significant strategic importance for synthetic organic chemistry and drug discovery. Its well-defined structure, characterized by three distinct and orthogonally reactive functional groups, provides a robust platform for creating molecular diversity. A thorough understanding of its physicochemical properties, spectroscopic signature, and chemical reactivity, as detailed in this guide, empowers researchers to fully exploit its potential as a key building block for the next generation of pharmaceuticals and functional materials.
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Karami, K., Nasrabadi, H. T., & Ghasemzadeh, M. A. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2467. Retrieved from [Link]
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